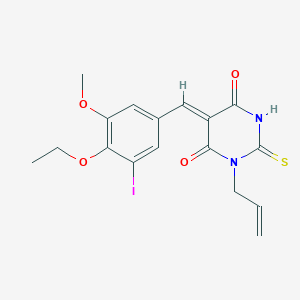![molecular formula C27H31NO4S B300846 (5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300846.png)
(5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione is a chemical compound that has gained significant attention in scientific research. It is commonly known as DTTB-HBTD and has potential applications in various fields of research, including medicine, chemistry, and material science.
Mechanism of Action
The mechanism of action of DTTB-HBTD is not fully understood. However, studies have shown that it may act as an anti-oxidant by scavenging free radicals and inhibiting lipid peroxidation. It may also act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. In addition, DTTB-HBTD has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
DTTB-HBTD has been shown to have various biochemical and physiological effects. Studies have shown that it can reduce oxidative stress and inflammation in cells and tissues. It has also been shown to improve glucose metabolism and insulin sensitivity in diabetic animals. In addition, DTTB-HBTD has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo.
Advantages and Limitations for Lab Experiments
DTTB-HBTD has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized using simple procedures. It is also relatively inexpensive compared to other compounds with similar properties. However, DTTB-HBTD has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to use in aqueous solutions. It also has low bioavailability, which may limit its effectiveness in vivo.
Future Directions
There are several future directions for the research on DTTB-HBTD. One direction is to investigate its potential use in the treatment of neurodegenerative disorders, such as Alzheimer’s disease. Another direction is to explore its potential use in the synthesis of new materials, such as polymers and nanoparticles. In addition, further studies are needed to understand the mechanism of action of DTTB-HBTD and to optimize its properties for specific applications.
Synthesis Methods
DTTB-HBTD can be synthesized using various methods, such as the Knoevenagel condensation reaction between 3,5-di-tert-butyl-4-hydroxybenzaldehyde and 2-(4-methylphenyl)-2-oxoacetic acid, followed by the reaction with thiosemicarbazide. The compound can also be synthesized using a one-pot reaction method, which involves the reaction between 3,5-di-tert-butyl-4-hydroxybenzaldehyde, 2-(4-methylphenyl)-2-oxoacetic acid, and thiosemicarbazide, in the presence of a catalyst. The synthesis method used depends on the specific application of DTTB-HBTD.
Scientific Research Applications
DTTB-HBTD has potential applications in various fields of scientific research. In medicine, it has been studied for its anti-tumor, anti-inflammatory, and anti-oxidant properties. It has also been investigated for its potential use in the treatment of diabetes, Alzheimer’s disease, and other neurodegenerative disorders. In chemistry, DTTB-HBTD has been studied for its ability to act as a catalyst and as a chelating agent. It has also been investigated for its potential use in the synthesis of new materials, such as polymers and nanoparticles.
properties
Product Name |
(5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione |
|---|---|
Molecular Formula |
C27H31NO4S |
Molecular Weight |
465.6 g/mol |
IUPAC Name |
(5Z)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C27H31NO4S/c1-16-8-10-18(11-9-16)21(29)15-28-24(31)22(33-25(28)32)14-17-12-19(26(2,3)4)23(30)20(13-17)27(5,6)7/h8-14,30H,15H2,1-7H3/b22-14- |
InChI Key |
BUSMDHQTXKRFCL-HMAPJEAMSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)CN2C(=O)/C(=C/C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)/SC2=O |
SMILES |
CC1=CC=C(C=C1)C(=O)CN2C(=O)C(=CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)SC2=O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CN2C(=O)C(=CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)SC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-({[(4-bromobenzoyl)amino]carbothioyl}amino)phenyl]-3-chlorobenzamide](/img/structure/B300763.png)
![3-chloro-N-[4-({[(2-fluorobenzoyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B300764.png)
![(5E)-5-[3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)benzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B300766.png)
![4-[(2-Chloro-5-fluoro-4-pyrimidinyl)oxy]benzaldehyde](/img/structure/B300767.png)

![4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}phenyl pyridine-4-carboxylate](/img/structure/B300771.png)

![ethyl {2-bromo-6-ethoxy-4-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetate](/img/structure/B300773.png)

![2-(4-{(E)-[4,6-dioxo-1-(prop-2-en-1-yl)-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)-N-(4-fluorophenyl)acetamide](/img/structure/B300777.png)

![2-(5-bromo-4-{(E)-[4,6-dioxo-1-(prop-2-en-1-yl)-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-methoxyphenoxy)-N-(4-fluorophenyl)acetamide](/img/structure/B300780.png)
![2-({2-iodo-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}methyl)benzonitrile](/img/structure/B300786.png)
![ethyl 5-(4-isopropoxyphenyl)-7-methyl-3-oxo-2-(2-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300787.png)